1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol
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Overview
Description
1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol is an organic compound with a unique structure that includes an amino group, a phenoxy group, and a methoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol typically involves the reaction of 4-aminophenol with 3-methoxypropanol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phenoxy group can be reduced to form phenol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include nitro derivatives, phenol derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The phenoxy group can interact with lipid membranes, altering their properties. These interactions can lead to various biological effects, including modulation of enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-phenoxy)-ethanol
- 3-(4-Amino-phenoxy)-propan-1-ol
- 4-(4-Amino-phenoxy)-butan-1-ol
Uniqueness
1-(4-Amino-phenoxy)-3-methoxy-propan-2-ol is unique due to the presence of both an amino group and a methoxy group on the propanol backbone. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1-(4-aminophenoxy)-3-methoxypropan-2-ol |
InChI |
InChI=1S/C10H15NO3/c1-13-6-9(12)7-14-10-4-2-8(11)3-5-10/h2-5,9,12H,6-7,11H2,1H3 |
InChI Key |
JTDZDTSENAOTDL-UHFFFAOYSA-N |
Canonical SMILES |
COCC(COC1=CC=C(C=C1)N)O |
Origin of Product |
United States |
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